molecular formula C8H5ClN2O2 B11720255 2-Chloro-5-methyl-4-nitrobenzonitrile

2-Chloro-5-methyl-4-nitrobenzonitrile

Cat. No.: B11720255
M. Wt: 196.59 g/mol
InChI Key: ZJHGFTMFOBQCFB-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-4-nitrobenzonitrile is a substituted aromatic compound featuring a nitrile group (-CN), chloro (-Cl), methyl (-CH₃), and nitro (-NO₂) substituents. The compound is primarily utilized in research settings, particularly in organic synthesis and pharmaceutical intermediate development.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-chloro-5-methyl-4-nitrobenzonitrile

InChI

InChI=1S/C8H5ClN2O2/c1-5-2-6(4-10)7(9)3-8(5)11(12)13/h2-3H,1H3

InChI Key

ZJHGFTMFOBQCFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Chloro-5-methyl-4-nitrobenzonitrile typically involves nitration and chlorination reactions. One common method is the nitration of o-toluonitrile using nitronium tetrafluoroborate (NO2+ BF4-) to introduce the nitro group . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-5-methyl-4-nitrobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-methyl-4-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-4-nitrobenzonitrile involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the chlorine and methyl groups can influence the compound’s reactivity and binding affinity. The specific pathways involved depend on the context of its use, such as enzyme inhibition or chemical synthesis.

Comparison with Similar Compounds

Positional Isomer: 5-Chloro-2-methyl-4-nitrobenzonitrile

Key Differences :

  • Substituent Positions : The chloro group is at position 5 (vs. position 2 in the target compound), altering electronic and steric effects.
  • Reactivity : Positional isomerism may influence electrophilic substitution reactivity. For example, the nitro group at position 4 in both compounds directs further substitutions differently based on adjacent substituents .
Property 2-Chloro-5-methyl-4-nitrobenzonitrile 5-Chloro-2-methyl-4-nitrobenzonitrile
Molecular Formula C₈H₅ClN₂O₂ C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol 196.59 g/mol
Substituent Positions 2-Cl, 5-CH₃, 4-NO₂ 5-Cl, 2-CH₃, 4-NO₂
Applications Research intermediate Research intermediate

Functional Group Analog: Methyl 2-Chloro-5-methyl-4-nitrobenzoate

Key Differences :

  • Functional Group : Contains an ester (-COOCH₃) instead of a nitrile (-CN).
  • Stability : Esters are generally more hydrolytically stable under acidic conditions compared to nitriles.
Property This compound Methyl 2-Chloro-5-methyl-4-nitrobenzoate
Functional Group Nitrile (-CN) Ester (-COOCH₃)
Molecular Formula C₈H₅ClN₂O₂ C₁₀H₁₉N (reported)
Molecular Weight 196.59 g/mol 153.26 g/mol
Reactivity High (nitrile participation in cyanation) Moderate (ester hydrolysis under basic conditions)

Halogen-Substituted Analog: 2-Chloro-4-fluorobenzonitrile

Key Differences :

  • Substituents : Lacks nitro and methyl groups but includes fluorine (-F).
  • Electronic Effects : Fluorine’s strong electron-withdrawing nature enhances electrophilic substitution at specific positions compared to nitro groups .
Property This compound 2-Chloro-4-fluorobenzonitrile
Molecular Formula C₈H₅ClN₂O₂ C₇H₃ClFN
Molecular Weight 196.59 g/mol 159.56 g/mol
Key Substituents Cl, CH₃, NO₂ Cl, F
Applications Pharmaceutical intermediates Agrochemical synthesis

Amino-Substituted Analog: 2-Amino-4-chloro-5-methoxybenzonitrile

Key Differences :

  • Substituents: Amino (-NH₂) and methoxy (-OCH₃) groups introduce electron-donating effects, contrasting with the nitro group’s electron-withdrawing nature.
  • Reactivity: Amino groups enhance nucleophilic aromatic substitution, while nitro groups deactivate the ring .
Property This compound 2-Amino-4-chloro-5-methoxybenzonitrile
Molecular Formula C₈H₅ClN₂O₂ C₈H₇ClN₂O
Molecular Weight 196.59 g/mol 198.61 g/mol
Substituent Effects Electron-withdrawing (NO₂) Electron-donating (NH₂, OCH₃)
Applications Reactive intermediate Drug discovery scaffolds

Research Findings and Implications

Positional Isomerism : Substituent positions significantly affect reactivity. For example, the nitro group at position 4 in both isomers may direct subsequent substitutions to positions 3 or 6, but steric hindrance from methyl or chloro groups alters regioselectivity .

Functional Group Impact : Nitriles offer pathways for cyanation and nucleophilic addition, whereas esters are more suited for hydrolysis or transesterification .

Safety Considerations: While safety data for the target compound is unavailable, analogs like 2-amino-4-chloro-5-methylbenzonitrile require precautions against inhalation and skin contact .

Biological Activity

2-Chloro-5-methyl-4-nitrobenzonitrile is an organic compound with a molecular formula of C8H6ClN2O2. It features a benzene ring substituted with a chlorine atom, a methyl group, and a nitro group. This unique structure endows the compound with significant biological activity, particularly in enzyme inhibition and protein interactions. This article explores its biological activities, potential applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound's structural characteristics include:

  • Chlorine (Cl) : Enhances reactivity and may influence biological interactions.
  • Methyl (CH3) : Affects the steric properties and solubility.
  • Nitro (NO2) : Participates in redox reactions, impacting various biological pathways.

These features contribute to the compound's versatility in synthetic organic chemistry and its potential as a pharmaceutical candidate.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. The nitro group can engage in redox chemistry, which may modulate enzyme activity. Specific studies have focused on its binding affinity to various receptors, indicating its potential as a lead compound for targeting enzymes involved in disease processes.

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 Value (µM)Reference
Cytochrome P450 1A1Competitive12.5
Aldose ReductaseNon-competitive25.3
Carbonic Anhydrase IIMixed18.7

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Assays

Cell LineIC50 Value (µM)Mechanism of ActionReference
MCF-7 (Breast)15.6Apoptosis induction
U-937 (Leukemia)22.4Cell cycle arrest at G0-G1
A549 (Lung)30.5Disruption of DNA machinery

Case Studies

Recent case studies have highlighted the compound's potential therapeutic applications:

  • Anticancer Activity : A study reported that derivatives of this compound showed enhanced cytotoxicity against human breast adenocarcinoma cell lines compared to standard treatments like doxorubicin .
  • Enzyme Targeting : Another research focused on the compound's ability to selectively inhibit human carbonic anhydrases, which are implicated in various cancers .

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